2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene
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Overview
Description
2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a fluoroethoxy group (-OCH2CH2F), and a phenoxy group (-OC6H5) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene typically involves multiple steps. One common method includes the nitration of 4-phenoxybenzene to introduce the nitro group, followed by the substitution reaction to attach the fluoroethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(2-Fluoroethoxy)-1-amino-4-phenoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoroethoxy and phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoroethoxy)phenol: Similar structure but lacks the nitro group.
4-Nitrophenoxybenzene: Similar structure but lacks the fluoroethoxy group.
2-Fluoroethoxybenzene: Similar structure but lacks both the nitro and phenoxy groups
Uniqueness
2-(2-Fluoroethoxy)-1-nitro-4-phenoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and fluoroethoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
62746-58-1 |
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Molecular Formula |
C14H12FNO4 |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C14H12FNO4/c15-8-9-19-14-10-12(6-7-13(14)16(17)18)20-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
FCABMJNWTGKIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF |
Origin of Product |
United States |
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